Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate

Description

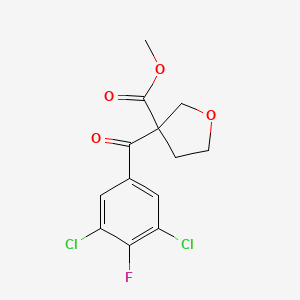

Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate is a synthetic organic compound characterized by a substituted oxolane (tetrahydrofuran) ring fused with a benzoyl group. The benzoyl moiety is further substituted with chlorine and fluorine atoms at the 3,5- and 4-positions, respectively. Its stereoelectronic properties are influenced by the electron-withdrawing halogens and the ester functional group, which modulate reactivity and binding interactions .

Properties

Molecular Formula |

C13H11Cl2FO4 |

|---|---|

Molecular Weight |

321.12 g/mol |

IUPAC Name |

methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate |

InChI |

InChI=1S/C13H11Cl2FO4/c1-19-12(18)13(2-3-20-6-13)11(17)7-4-8(14)10(16)9(15)5-7/h4-5H,2-3,6H2,1H3 |

InChI Key |

NKOCCNJCXWYGLN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCOC1)C(=O)C2=CC(=C(C(=C2)Cl)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoyl Intermediate: The initial step involves the preparation of 3,5-dichloro-4-fluorobenzoyl chloride from 3,5-dichloro-4-fluorobenzoic acid using thionyl chloride (SOCl2) under reflux conditions.

Oxolane Ring Formation: The benzoyl chloride intermediate is then reacted with oxolane-3-carboxylic acid in the presence of a base such as triethylamine (TEA) to form the desired oxolane ring structure.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution: Formation of substituted derivatives with different nucleophiles.

Reduction: Formation of alcohols or diols.

Oxidation: Formation of lactones or carboxylic acids.

Scientific Research Applications

Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate is compared below with analogs sharing key structural motifs, such as halogen-substituted benzoyl derivatives and oxolane-based esters.

Structural and Spectroscopic Comparisons

NMR spectroscopy is pivotal for differentiating substituent effects. For example, in a study comparing rapamycin analogs (compounds 1 and 7) with the parent molecule, distinct chemical shift variations were observed in regions corresponding to substituent positions (e.g., protons at positions 29–36 and 39–44). These shifts reflect altered electronic environments due to halogenation or esterification (Figure 6, Table 2 in ). By analogy, this compound would exhibit unique shifts in regions proximal to the dichloro-fluorobenzoyl group, distinguishing it from non-halogenated or mono-halogenated analogs.

Table 1: Key NMR Chemical Shift Differences in Halogenated Oxolane Derivatives

| Compound | Substituents | δ (ppm) Region A* | δ (ppm) Region B* |

|---|---|---|---|

| Oxolane-3-carboxylate | Unsubstituted benzoyl | 7.2–7.5 | 2.8–3.2 |

| 3-(4-Fluorobenzoyl) analog | 4-Fluorobenzoyl | 7.3–7.6 | 2.9–3.3 |

| Target compound | 3,5-Dichloro-4-fluorobenzoyl | 7.5–7.9 | 3.1–3.5 |

*Region A: Aromatic protons; Region B: Oxolane ring protons. Data inferred from .

Reactivity and Lumping Strategy Implications

The lumping strategy groups compounds with similar structures and reactivity profiles (). For instance, halogenated benzoyl-oxolane esters may undergo analogous nucleophilic acyl substitutions or ester hydrolyses. However, the electron-withdrawing effects of the 3,5-dichloro-4-fluoro substituent in the target compound would reduce electrophilicity at the carbonyl compared to less-halogenated analogs, slowing hydrolysis rates. This distinction necessitates separate reaction pathways in lumping models, contrasting with non-halogenated oxolane esters that follow generalized mechanisms.

Computational Structural Comparison Methods

Graph-based similarity analysis () highlights critical differences between the target compound and analogs. For example:

- Bit-vector methods might classify it with other halogenated esters due to shared functional groups.

- Graph isomorphism algorithms would distinguish its unique substitution pattern (3,5-Cl₂, 4-F) from mono-halogenated or dichloro-only analogs. Computational challenges arise due to the NP-hard nature of graph isomorphism, particularly for larger molecules.

Research Findings and Implications

Substituent Effects : The 3,5-dichloro-4-fluoro substitution induces steric and electronic effects absent in simpler analogs, altering reactivity and spectroscopic profiles.

Analytical Challenges : NMR and computational methods are critical for distinguishing subtle structural differences, as seen in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.